Xylometazoline

Description

This compound is an imidazoline derivative with sympathomimetic and nasal decongestant activity. This compound works by binding to alpha (α)-adrenergic receptors to cause vasoconstriction of nasal blood vessels. this compound is available in over-the-counter (OTC) nasal sprays or drops to temporarily relieve nasal congestion due to cold, hay fever or other respiratory allergies. In some countries, it is available as combination products with [ipratropium], [domiphen], or [dexpanthenol].

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for nasal congestion and eye allergy and has 1 investigational indication.

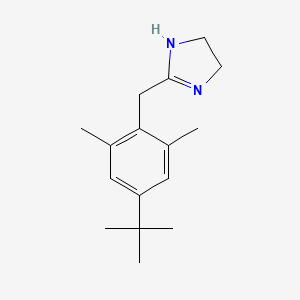

RN given refers to parent cpd; structure

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCJFAOMUPXHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1218-35-5 (mono-hydrochloride) | |

| Record name | Xylometazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046957 | |

| Record name | Xylometazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xylometazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

526-36-3 | |

| Record name | Xylometazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylometazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylometazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylometazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylometazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOMETAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPY40FTH8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylometazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

317-329, 131 - 133 °C | |

| Record name | Xylometazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylometazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Xylometazoline mechanism of action on alpha-adrenergic receptors

**A Technical Guide to the

Mechanism of Action of Xylometazoline on Alpha-Adrenergic Receptors**

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a widely used over-the-counter topical nasal decongestant, valued for its rapid onset and effective relief from nasal congestion associated with conditions like the common cold, hay fever, and sinusitis.[1][2] It belongs to the imidazoline class of sympathomimetic amines.[1] The primary therapeutic effect of this compound is mediated through its interaction with alpha-adrenergic receptors located on the vascular smooth muscle of nasal blood vessels.[1][2] Activation of these receptors leads to vasoconstriction, which in turn reduces blood flow, decreases swelling of the nasal mucosa, and alleviates nasal obstruction. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's action on alpha-adrenergic receptors, its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to characterize these interactions.

Alpha-Adrenergic Receptors: An Overview

Alpha-adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating various physiological processes, including smooth muscle contraction, neurotransmitter release, and glandular secretion. They are divided into two main subtypes, α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).

-

Alpha-1 Adrenergic Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) levels and the activation of protein kinase C (PKC), ultimately causing smooth muscle contraction.

-

Alpha-2 Adrenergic Receptors: These receptors are typically coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In vascular smooth muscle, activation of postsynaptic α2-adrenoceptors can also contribute to vasoconstriction.

In the human nasal mucosa, the rank order of mRNA expression for these receptor subtypes is α(2A) > α(1A) ≥ α(2B) > α(1D) ≥ α(2C) >> α(1B).

This compound's Receptor Binding Profile and Functional Activity

This compound acts as a direct agonist at both α1 and α2-adrenergic receptors. Its affinity and potency vary across the different receptor subtypes.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki or IC50) and functional potencies (EC50) of this compound for various human alpha-adrenergic receptor subtypes.

Table 1: Binding Affinity of this compound for Alpha-Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki or IC50) (μM) | Reference |

| α1A | 0.05 - 0.08 | |

| α1B | 0.30 - 0.56 | |

| α1D | 0.15 - 0.45 | |

| α2A | 0.88 - 0.98 | |

| α2B | 1.7 - 1.8 | |

| α2C | 0.19 - 0.22 |

Table 2: Functional Activity of this compound at Alpha-Adrenergic Receptor Subtypes

| Receptor Subtype | Functional Parameter | Value | Reference |

| α1A | Agonist-induced Ca2+ response | Induces Ca2+ response | |

| α2B | Agonist Activity | Full Agonist | |

| α2B | EC50 | 99 μM |

This compound demonstrates a high affinity for most α-adrenergic receptor subtypes. It acts as a full agonist at α2B-adrenergic receptors and elicits calcium responses in cells expressing human α1A-adrenergic receptors. The vasoconstriction in the human nasal mucosa is primarily mediated by the α1A and α2B-adrenoceptors, which are the most abundantly expressed subtypes in this tissue.

Downstream Signaling Pathways

The physiological effects of this compound are a direct consequence of the signaling cascades initiated upon its binding to α1 and α2-adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling

Upon binding of this compound to α1-adrenergic receptors on vascular smooth muscle cells, the associated Gq/11 protein is activated. This initiates a signaling cascade that leads to vasoconstriction.

Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.

Alpha-2 Adrenergic Receptor Signaling

This compound's agonism at α2-adrenergic receptors, which are coupled to Gi proteins, results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cAMP levels, contributing to the overall vasoconstrictor effect.

Caption: Alpha-2 adrenergic receptor signaling pathway activated by this compound.

Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors relies on established in vitro pharmacological assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes. It measures the ability of this compound to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing the adrenergic receptor subtype of interest are isolated through homogenization and differential centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Incubation: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay (Calcium Mobilization)

This assay measures the ability of this compound to act as an agonist at Gq-coupled receptors (e.g., α1A) by quantifying changes in intracellular calcium concentration.

Methodology:

-

Cell Culture and Loading: Cells stably expressing the α1-adrenergic receptor subtype of interest are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The loaded cells are exposed to varying concentrations of this compound.

-

Signal Detection: Changes in intracellular calcium levels are measured by detecting the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: The fluorescence intensity is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum effect) are determined.

Caption: Workflow for a calcium mobilization functional assay.

Conclusion

This compound exerts its therapeutic effect as a nasal decongestant through its action as a direct agonist on alpha-adrenergic receptors. It exhibits a broad binding affinity across various α-receptor subtypes, with a particularly important functional role at the α1A and α2B subtypes, which are highly expressed in the nasal mucosa. The activation of α1 receptors triggers the Gq-PLC-IP3/DAG pathway, leading to increased intracellular calcium and vasoconstriction. Concurrently, activation of α2 receptors via the Gi pathway inhibits adenylyl cyclase, reduces cAMP levels, and contributes to the vasoconstrictive response. The detailed understanding of this compound's mechanism of action, supported by quantitative binding and functional data, is crucial for the rational design and development of novel adrenergic agonists with improved efficacy and safety profiles.

References

The Pharmacokinetics and Pharmacodynamics of Xylometazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of xylometazoline, a widely used topical nasal decongestant. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways to serve as an in-depth resource for the scientific community.

Introduction

This compound is an imidazoline derivative that provides temporary relief from nasal congestion by acting as a sympathomimetic agent.[1][2] It is commercially available in over-the-counter (OTC) nasal sprays and drops.[1] This guide delves into the core scientific principles governing its interaction with the human body, from its absorption and metabolism to its molecular mechanism of action and physiological effects.

Pharmacokinetics

The systemic exposure to this compound after intranasal administration is very low, which minimizes the risk of systemic side effects.[3] However, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for a complete pharmacological profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following intranasal application, this compound is rapidly absorbed into the nasal mucosal tissues.[4] While systemic absorption is limited, some of the swallowed portion of the dose undergoes first-pass metabolism in the liver. The drug primarily exerts a local effect within the nasal passages. This compound is metabolized through oxidation and conjugation, and its metabolites are mainly excreted in the urine, with a small fraction eliminated in the feces.

Table 1: Summary of Pharmacokinetic Parameters for this compound

| Parameter | Value | Reference |

| Route of Administration | Intranasal | |

| Onset of Action | 5-10 minutes | |

| Duration of Action | 6-12 hours | |

| Systemic Bioavailability | Very low | |

| Elimination Half-Life (t½) | Approximately 2-3 hours | |

| Primary Route of Metabolism | Hepatic (Oxidation and Conjugation) | |

| Primary Route of Excretion | Renal (Urine) |

Pharmacodynamics

This compound's therapeutic effect is mediated by its interaction with adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a reduction in nasal congestion.

Mechanism of Action

This compound is a direct-acting alpha-adrenergic agonist. It stimulates α-adrenergic receptors located on the smooth muscle cells of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, which reduces blood flow, decreases swelling of the nasal lining, and alleviates nasal obstruction. The primary targets are the α1A and α2B-adrenoceptor subtypes, which are abundantly expressed in the human nasal mucosa.

Receptor Binding Affinity

This compound exhibits a high affinity for various α-adrenergic receptor subtypes. Its binding affinity (Ki) and functional activity vary across these subtypes, contributing to its overall pharmacological profile. This compound is a more selective agonist at α2B-adrenoceptors.

Table 2: Receptor Binding Affinity (Ki) of this compound for Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) in µM | Reference |

| α1A | 0.88 | |

| α1B | 0.30 | |

| α1D | 0.15 | |

| α2A | 0.05 | |

| α2B | 1.7 | |

| α2C | 0.19 |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Quantification of this compound in Biological Matrices

A common method for the quantification of this compound in pharmaceutical dosage forms and potentially in biological fluids is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: RP-HPLC for this compound Quantification

-

Chromatographic System: An HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a ratio of approximately 60:40 (v/v) is used.

-

Flow Rate: A flow rate of 1.0 mL/min is maintained.

-

Detection: UV detection is performed at a wavelength of 220 nm.

-

Standard Preparation: Standard solutions of this compound hydrochloride are prepared in the mobile phase at various concentrations to construct a calibration curve.

-

Sample Preparation: For nasal spray solutions, the formulation is diluted with the mobile phase to a suitable concentration. For plasma samples, a protein precipitation step followed by solid-phase extraction would be necessary to remove interfering substances.

-

Analysis: The peak area of this compound in the sample is measured and the concentration is determined using the calibration curve.

In Vitro Metabolism Studies

The metabolism of this compound can be investigated in vitro using human liver microsomes.

Protocol: In Vitro Metabolism in Human Liver Microsomes

-

Materials: Human liver microsomes, NADPH regenerating system (or NADPH), and phosphate buffer (pH 7.4).

-

Incubation: this compound is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Sample Processing: The samples are centrifuged to precipitate proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the remaining parent drug and its metabolites.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of this compound for specific adrenergic receptor subtypes.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells expressing the target receptor subtype (e.g., α2B-adrenoceptor) are prepared.

-

Radioligand: A suitable radiolabeled ligand that binds to the target receptor is used.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the inhibitory constant (Ki) of this compound for the receptor.

Clinical Assessment of Nasal Decongestion

The efficacy of this compound in relieving nasal congestion is evaluated in double-blind, placebo-controlled clinical trials.

Protocol: Double-Blind, Placebo-Controlled Clinical Trial

-

Study Population: Adult subjects with nasal congestion due to an acute upper respiratory tract infection are recruited.

-

Randomization: Subjects are randomly assigned to receive either this compound nasal spray or a placebo spray.

-

Treatment: Subjects self-administer the assigned treatment (e.g., one spray into each nostril, three times daily for a specified duration).

-

Efficacy Assessments:

-

Subjective: Subjects rate the severity of their nasal congestion using a categorical scale at baseline and at various time points post-treatment (e.g., 24, 72, and 120 hours).

-

Objective: Nasal airflow resistance can be measured using techniques like rhinomanometry.

-

-

Safety Assessments: Adverse events are monitored and recorded throughout the study. Nasal mucosa is examined for signs of irritation (redness, edema, dryness).

-

Statistical Analysis: The change in nasal congestion scores from baseline is compared between the this compound and placebo groups.

Conclusion

This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, supported by quantitative data and established experimental protocols. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding of this important nasal decongestant. The provided methodologies offer a foundation for further investigation into the properties and applications of this compound.

References

The Discovery and Chemical Synthesis of Xylometazoline: A Technical Guide

Introduction

Xylometazoline is a widely utilized topical nasal decongestant, valued for its rapid and effective relief of nasal congestion associated with allergic rhinitis, sinusitis, and the common cold. Its efficacy stems from its potent vasoconstrictor action on the blood vessels of the nasal mucosa. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

This compound was first patented in 1956 by the Swiss pharmaceutical company Ciba Pharmaceutical Products Inc., with Albrecht Hüni credited as its inventor. It was introduced for medical use in 1959 and has since become a staple over-the-counter medication globally. Its development was part of a broader effort in the mid-20th century to synthesize and characterize sympathomimetic amines for various therapeutic applications.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that begins with readily available starting materials. The most common synthetic route involves four key transformations: chloromethylation, cyanation, cyclization, and salification.

Synthetic Workflow

Caption: Chemical synthesis workflow for this compound hydrochloride.

Experimental Protocols

Step 1: Chloromethylation of 1,3-Dimethyl-5-tert-butylbenzene

This initial step introduces a chloromethyl group onto the aromatic ring of 1,3-dimethyl-5-tert-butylbenzene.

-

Reactants: 1,3-Dimethyl-5-tert-butylbenzene, a chloromethylating agent (e.g., formaldehyde and hydrochloric acid, or chloromethyl methyl ether), and a Lewis acid catalyst (e.g., zinc chloride or aluminum trichloride).

-

Procedure: 1,3-Dimethyl-5-tert-butylbenzene is reacted with the chloromethylating agent in the presence of the catalyst. The reaction mixture is typically heated to facilitate the reaction.

-

Purification: The resulting 2,6-dimethyl-4-tert-butyl-benzyl chloride is purified by distillation under reduced pressure.

Step 2: Cyanation of 2,6-Dimethyl-4-tert-butyl-benzyl chloride

The chloromethyl group is then converted to a cyanomethyl group.

-

Reactants: 2,6-Dimethyl-4-tert-butyl-benzyl chloride and a cyanide salt (e.g., sodium cyanide or potassium cyanide), often with a catalyst such as potassium iodide.

-

Procedure: The reaction is typically carried out in a solvent such as ethanol or a mixture of methylene chloride and water. The mixture is refluxed for several hours.

-

Purification: The product, 2,6-dimethyl-4-tert-butyl-benzylcyanide, is isolated by extraction and purified by crystallization or distillation.

Step 3: Cyclization to form the Imidazoline Ring

The core imidazoline structure of this compound is formed in this step.

-

Reactants: 2,6-Dimethyl-4-tert-butyl-benzylcyanide and ethylenediamine, often in the presence of a catalyst like p-toluenesulfonic acid or carbon disulfide.

-

Procedure: The reactants are heated together at high temperatures (typically 210-240 °C) to drive the cyclization reaction.

-

Purification: The resulting 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazoline (this compound base) is purified by crystallization.

Step 4: Salification to this compound Hydrochloride

The final step involves converting the this compound base into its more stable and water-soluble hydrochloride salt.

-

Reactants: 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazoline and hydrochloric acid.

-

Procedure: The this compound base is dissolved in a suitable organic solvent (e.g., ethyl acetate), and a solution of hydrochloric acid in a solvent like ethanol is added.

-

Purification: The precipitated this compound hydrochloride is collected by filtration, washed, and dried.

Quantitative Data

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 2,6-Dimethyl-4-tert-butyl-benzyl chloride | C₁₃H₁₉Cl | 210.74 | ~70-80% |

| 2 | 2,6-Dimethyl-4-tert-butyl-benzylcyanide | C₁₄H₁₉N | 201.31 | ~65-75% |

| 3 | 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazoline | C₁₆H₂₄N₂ | 244.38 | ~95-98% |

| 4 | This compound Hydrochloride | C₁₆H₂₅ClN₂ | 280.84 | >90% |

Spectroscopic Data

Note: Comprehensive, publicly available spectroscopic data for all intermediates is limited. The following represents available information.

This compound Hydrochloride

-

IR (KBr, cm⁻¹): Characteristic peaks corresponding to aromatic C-H stretching, aliphatic C-H stretching, C=N stretching of the imidazoline ring, and N-H stretching.

Mechanism of Action

This compound exerts its pharmacological effect by acting as a direct-acting alpha-adrenergic agonist. It has a higher affinity for α₂-adrenergic receptors than α₁-receptors and is particularly selective for the α₂A subtype.

Signaling Pathway

Caption: Signaling pathways of this compound via α1 and α2-adrenergic receptors.

Activation of α₁-adrenergic receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increased intracellular calcium and activation of PKC in vascular smooth muscle cells lead to vasoconstriction.

Activation of α₂-adrenergic receptors, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This reduction in cAMP also contributes to the contraction of vascular smooth muscle, resulting in vasoconstriction. The combined effect of these pathways is a reduction in blood flow to the nasal mucosa, which alleviates congestion.

Pharmacological Evaluation

The pharmacological activity of this compound and its analogues can be assessed through a variety of in vitro and in vivo methods.

Experimental Workflow

Initial clinical studies and therapeutic applications of Xylometazoline

An In-depth Technical Guide to the Initial Clinical Studies and Therapeutic Applications of Xylometazoline

Introduction

This compound is an imidazoline derivative that functions as a potent sympathomimetic agent, specifically a direct-acting alpha-adrenergic agonist.[1][2] First patented in 1956 and introduced for medical use in 1959, it has become a widely utilized over-the-counter (OTC) topical nasal decongestant for the symptomatic relief of nasal congestion.[2][3] This condition is associated with a variety of upper respiratory tract disorders, including the common cold, allergic rhinitis, and sinusitis.[4] this compound's primary therapeutic effect stems from its ability to induce vasoconstriction of the blood vessels within the nasal mucosa, thereby reducing swelling and improving nasal airflow. This technical guide provides a comprehensive overview of the foundational clinical research, mechanism of action, pharmacokinetics, and key therapeutic applications of this compound, tailored for researchers and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effects by stimulating alpha-adrenergic receptors located on the smooth muscle cells of blood vessels in the nasal passages. This interaction initiates a signaling cascade that leads to vasoconstriction, reducing blood flow and edema in the nasal mucosa.

2.1 Adrenergic Receptor Binding and Selectivity

This compound is a non-selective agonist that binds to both α1- and α2-adrenergic receptors. Studies in transfected HEK293 cells have quantified its binding affinity for various receptor subtypes. The rank order of mRNA expression for these subtypes in human nasal mucosa is α2A > α1A ≥ α2B > α1D ≥ α2C >> α1B. This compound demonstrates a high affinity for most of these subtypes, with α1A- and α2B-adrenoceptors, the most abundantly expressed in the nasal mucosa, believed to play the most critical role in vasoconstriction. It acts as a full agonist at α2B-adrenergic receptors.

Table 1: this compound Binding Affinity (Ki) and Potency (IC50/EC50) at Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) | IC50 | EC50 |

|---|---|---|---|

| α1A | 0.88 µM | 0.08 µM | - |

| α1B | 0.30 µM | 0.56 µM | - |

| α1D | 0.15 µM | 0.45 µM | - |

| α2A | - | 0.98 µM | - |

| α2B | 1.7 µM | 1.8 µM | 99 µM |

| α2C | 0.19 µM | 0.22 µM | - |

Data sourced from in vitro studies on transfected cell lines.

2.2 Signaling Pathways

The activation of different α-adrenergic receptor subtypes by this compound triggers distinct intracellular signaling pathways:

-

α1-Adrenergic Receptors : These receptors are coupled to the Gq/11 protein. Upon activation, phospholipase C (PLC) is stimulated, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) levels, which ultimately mediates the contraction of vascular smooth muscle.

-

α2-Adrenergic Receptors : These receptors are negatively coupled to adenylyl cyclase via the Gi/o protein. Their activation leads to a decrease in cyclic AMP (cAMP) levels. The vasoconstriction in human nasal mucosa is primarily mediated by α2-adrenergic receptors.

Pharmacokinetics and Pharmacodynamics

Clinical studies have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of intranasally administered this compound.

3.1 Pharmacokinetics

Following intranasal application, this compound is rapidly absorbed. However, systemic exposure is very low, which minimizes systemic side effects and allows for a high local concentration in the nasal mucosa. The absolute bioavailability after oral administration is approximately 33%.

3.2 Pharmacodynamics

The primary pharmacodynamic effect is a rapid and sustained nasal decongestion. Compared to oxymetazoline, another common topical decongestant, this compound exhibits a faster onset of action but a shorter duration of effect.

Table 2: Pharmacodynamic Profile of Intranasal this compound

| Parameter | Value | Clinical Study Context |

|---|---|---|

| Onset of Action | 5-10 minutes | Symptomatic relief in patients with nasal congestion. |

| Median Time to Onset | ~1.7 minutes | Subjective relief of nasal congestion in common cold patients. |

| Median Time to Peak Relief | 30 minutes | Subjective measurement in common cold patients. |

| Duration of Action | 6-8 hours | Sustained decongestant effect. |

| Sustained Superiority over Placebo | Up to 10 hours | Objective measurement of nasal conductance in common cold patients. |

Initial Clinical Studies and Therapeutic Applications

This compound is indicated for the temporary relief of nasal congestion associated with the common cold, hay fever, or other respiratory allergies. Clinical trials have investigated its efficacy and safety across several conditions.

4.1 Common Cold

A significant body of clinical research supports the use of this compound for nasal congestion due to the common cold.

4.1.1 Key Clinical Study: Eccles et al. (2008)

This study was a foundational double-blind, placebo-controlled trial that objectively and subjectively characterized the effects of this compound in patients with the common cold.

Table 3: Efficacy of this compound 0.1% vs. Placebo in Common Cold (Eccles et al., 2008)

| Outcome Measure | This compound (n=29) | Placebo (n=32) | P-value |

|---|---|---|---|

| Nasal Conductance at 1 hour (cm³/s) | 384.23 | 226.42 | ≤ 0.0001 |

| Peak Subjective Relief (VAS, mm) | 20.7 | 31.5 | 0.0298 |

| Total Symptom Score Improvement (Day 1) | Significant Improvement | - | 0.0221 |

VAS = Visual Analog Scale; lower score indicates better relief.

4.1.2 Experimental Protocol: Double-Blind, Placebo-Controlled Trial

-

Study Design: A double-blind, randomized, placebo-controlled, parallel-group study was conducted.

-

Participants: 61 adult patients with clinical signs of a common cold and nasal congestion were enrolled.

-

Intervention: Patients were randomized to receive either this compound 0.1% nasal spray or a saline placebo spray. The dosage was one spray in each nostril, three times daily, for up to 10 days.

-

Primary Outcome Measure: The primary endpoint was the decongestant effect as measured by nasal conductance, assessed using active posterior rhinomanometry at baseline and at various time points post-dose.

-

Secondary Outcome Measures: Secondary endpoints included subjective relief of nasal congestion measured on a Visual Analog Scale (VAS), duration of relief, overall common cold symptom scores recorded in a patient diary, and patient satisfaction with treatment.

4.2 Allergic Rhinitis

This compound is also used for symptomatic relief in allergic rhinitis. Studies have compared its acute decongestant effect to that of nasal corticosteroids.

Table 4: Acute Decongestant Effect in Persistent Allergic Rhinitis (PAR)

| Outcome Measure (Median % Improvement) | This compound 0.1% (XYLO) | Mometasone Furoate (MF) | P-value |

|---|---|---|---|

| Peak Nasal Inspiratory Flow (PNIF) | 20.0% | 9.6% | < 0.05 |

| Nasal Forced Inspiratory Volume in 1s (nFIV1) | 17.8% | 3.3% | < 0.05 |

Data from a study comparing a single dose of this compound to 28 days of mometasone furoate treatment. The study concluded that this compound was a stronger acute decongestant.

4.3 Use in Medical Procedures

Clinical trials have demonstrated the utility of this compound as a vasoconstrictor to prepare the nasal passages for medical procedures, such as nasotracheal intubation and flexible bronchoscopy, by reducing the risk of bleeding (epistaxis).

4.4 Post-Septoplasty Care

A recent triple-blinded, randomized clinical trial evaluated the efficacy of 0.1% this compound spray in relieving symptoms following septoplasty compared to a 0.9% saline spray.

Table 5: Post-Septoplasty Symptom Relief at Day 3 (this compound vs. Saline)

| Symptom / Clinical Finding | This compound Group (n=53) | Saline Control Group (n=53) | P-value |

|---|---|---|---|

| Bleeding | 7.5% | 54.7% | < 0.001 |

| Nasal Obstruction | 3.8% | 45.3% | < 0.001 |

| Nasal Edema | 1.9% | 58.5% | < 0.001 |

| Crusting | 11.3% | 58.5% | < 0.001 |

The study concluded that this compound is highly effective in relieving post-operative symptoms and clinical findings without adverse effects.

4.5 Otitis Media

This compound has been investigated as an adjuvant treatment for otitis media with effusion (OME), with the rationale that reducing nasopharyngeal swelling could improve Eustachian tube function. However, clinical evidence is mixed. One study found that amoxicillin combined with this compound nose drops had a small but significant effect on recovery from OME. Conversely, other studies have concluded that topical nasal this compound has little to no effect on improving Eustachian tube function.

Safety and Tolerability

In short-term use (typically less than 10 days), this compound is well-tolerated.

-

Common Adverse Events: Reported side effects are generally mild, moderate, and localized to the nasal passages. These can include nasal dryness, irritation, a burning sensation, and sneezing. Epistaxis (nosebleed) and blood-tinged mucus have been reported in a small percentage of patients.

-

Systemic Effects: Unlike oral decongestants, intranasal this compound has minimal systemic absorption, and sympathomimetic side effects like hypertension or cardiovascular effects are not common.

-

Rhinitis Medicamentosa: The most significant risk associated with this compound is the development of rhinitis medicamentosa, or "rebound congestion," with prolonged use (typically >10 days). This condition is characterized by a worsening of nasal congestion upon cessation of the drug, leading to a cycle of dependency. Therefore, its use is recommended only for short durations.

Conclusion

Initial and subsequent clinical studies have firmly established this compound as a rapid, effective, and well-tolerated topical nasal decongestant for short-term use. Its mechanism, centered on the agonism of α-adrenergic receptors in the nasal vasculature, is well-understood. The primary therapeutic applications are for symptomatic relief of nasal congestion in conditions like the common cold and allergic rhinitis, with additional utility in pre-procedural preparation and post-operative care. The key limitation remains the risk of rhinitis medicamentosa with extended use, mandating strict adherence to recommended treatment durations. Future research may focus on novel formulations that could mitigate local side effects or prolong efficacy without increasing the risk of rebound congestion.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Development of a nasal spray containing this compound hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Core Effects of Xylometazoline on Nasal Mucosa and Blood Vessels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological effects of xylometazoline on the nasal mucosa and its vasculature. It delves into the molecular mechanisms, physiological responses, and potential pathological consequences of its use, supported by quantitative data from experimental studies and detailed methodologies.

Core Mechanism of Action: Alpha-Adrenergic Agonism

This compound is a direct-acting sympathomimetic amine, an imidazoline derivative that functions as a potent alpha-adrenergic receptor agonist.[1][2][3] Its primary therapeutic effect, nasal decongestion, is achieved through the stimulation of alpha-adrenergic receptors located on the smooth muscle cells of blood vessels within the nasal mucosa.[4] This stimulation leads to vasoconstriction, a narrowing of the blood vessels, which in turn reduces blood flow and decreases the volume of blood and fluid in the nasal tissues, alleviating swelling and improving airflow.[4]

This compound exhibits affinity for both α1 and α2 adrenergic receptors. The α1A and α2B adrenoceptors are the most abundantly expressed in the human nasal mucosa and are believed to play the most significant role in vasoconstriction. This compound is a more selective agonist at α2B-adrenoceptors, but also has affinity for α1A, α2A, α2C, α1B, and α1D-adrenoceptors. The onset of action is rapid, typically occurring within 5 to 10 minutes of intranasal administration, with effects lasting for approximately 5 to 6 hours.

Signaling Pathway

The binding of this compound to alpha-adrenergic receptors initiates a cascade of intracellular events. For alpha-1 receptors, this involves the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C. The subsequent increase in intracellular calcium promotes the contraction of smooth muscle cells in the blood vessels. For alpha-2 receptors, the signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, which also contributes to vasoconstriction.

Figure 1: this compound's Alpha-Adrenergic Signaling Pathways.

Effects on Nasal Blood Vessels and Mucosa

The primary and intended effect of this compound is the vasoconstriction of the nasal mucosal blood vessels. This action directly addresses the vasodilation and increased blood flow that characterize nasal congestion.

Quantitative Effects on Nasal Blood Flow and Airway Resistance

Several studies have quantified the impact of this compound on nasal hemodynamics and airflow. These studies consistently demonstrate a significant reduction in nasal blood flow and a corresponding improvement in nasal conductance.

| Parameter | This compound Dose | Measurement Technique | Key Findings | Reference |

| Nasal Blood Flux | 100 µg | Laser Doppler Flowmetry | Significant fall in blood flux (p < 0.05). Mean percentage fall of 26.6%. | |

| Nasal Conductance | 0.1% solution | Rhinomanometry | Significant increase in nasal conductance at 1 hour (384.23 cm³/s vs 226.42 cm³/s for placebo; p ≤ 0.0001). Effect sustained for up to 10 hours. | |

| Nasal Mucosal Blood Flow | 140 µg | Laser Doppler Flowmetry | Reduced septal mucosal blood flow by 60.9 ± 7.1% from baseline. | |

| Nasal Volume | Not specified | Acoustic Rhinometry | Sensitive enough to detect the decongestant effect (p < 0.01). | |

| Vessel Diameter | 0.05% solution | HET-CAM Assay | Reduction to 83.9% of the initial vessel diameter. |

Histological and Cellular Effects on the Nasal Mucosa

While effective for short-term relief, prolonged use of this compound can lead to adverse histological changes in the nasal mucosa. This is a critical consideration in drug development and for patient counseling.

| Histological Parameter | Duration of this compound Use | Animal Model/Study Design | Key Findings | Reference |

| Epithelial Integrity | 3 weeks | Rabbit Model | Epithelial degeneration. | |

| Ciliary Function | 6 weeks | Healthy Human Volunteers | No major functional or structural changes in normal nasal mucosa. | |

| Inflammatory Infiltration | 3 weeks | Rabbit Model | Increased inflammatory cell infiltration. | |

| Edema and Congestion | 3 weeks | Rabbit Model | Increased edema and congestion. | |

| Nasociliary Loss | 3 weeks | Rabbit Model | Increased nasociliary loss. |

Rhinitis Medicamentosa: The Rebound Effect

A significant concern with the extended use of this compound is the development of rhinitis medicamentosa (RM), or rebound congestion. This condition is characterized by a paradoxical increase in nasal congestion that occurs after the drug is discontinued, leading to a cycle of dependency.

The exact pathophysiology of RM is not fully understood, but several hypotheses exist:

-

Receptor Desensitization: Prolonged stimulation of alpha-adrenergic receptors may lead to their downregulation or desensitization, reducing the response to both endogenous and exogenous vasoconstrictors.

-

Ischemia and Reactive Hyperemia: Chronic vasoconstriction can lead to a state of relative ischemia in the nasal mucosa. Upon withdrawal of the drug, a compensatory vasodilation (reactive hyperemia) occurs, resulting in significant congestion.

-

Histological Changes: Long-term use can induce histological alterations such as epithelial edema, goblet cell hyperplasia, and inflammatory cell infiltration, which contribute to the sensation of blockage.

Studies have shown that overuse of this compound can result in rebound swelling, nasal hyperreactivity, and tolerance.

Figure 2: Pathophysiological Cycle of Rhinitis Medicamentosa.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects.

Laser Doppler Flowmetry for Nasal Blood Flow Measurement

Objective: To non-invasively measure microvascular blood cell perfusion in the nasal mucosa.

Protocol:

-

Subject Preparation: Subjects are acclimatized to the ambient temperature and humidity of the testing room for at least 30 minutes.

-

Instrumentation: A laser Doppler flowmeter with a probe is used. The probe emits a low-power laser beam that penetrates the nasal mucosa.

-

Probe Placement: The probe is gently placed on the surface of the inferior turbinate or nasal septum.

-

Baseline Measurement: A stable baseline reading of blood flux is obtained before the administration of this compound.

-

Drug Administration: A standardized dose of this compound (e.g., 100 µg) is administered to each nostril.

-

Post-Administration Measurement: Blood flux is continuously or intermittently recorded for a specified period (e.g., 15-20 minutes) after drug application.

-

Data Analysis: The percentage change in blood flux from baseline is calculated to determine the vasoconstrictive effect.

Figure 3: Experimental Workflow for Laser Doppler Flowmetry.

Rhinomanometry for Nasal Airway Resistance Measurement

Objective: To objectively measure nasal airflow and resistance.

Protocol:

-

Subject Preparation: Similar to laser Doppler flowmetry, subjects are acclimatized to the environment.

-

Instrumentation: A rhinomanometer connected to a computer is used. This typically involves a face mask or nasal olives.

-

Baseline Measurement: The subject breathes normally through the mask or olives, and the instrument measures the pressure and flow of air to calculate nasal resistance.

-

Drug Administration: A standardized dose of this compound is administered.

-

Post-Administration Measurement: Nasal resistance and conductance are measured at specified time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours) after drug administration.

-

Data Analysis: Changes in nasal resistance and conductance over time are compared to baseline and to a placebo control group.

In Vitro Ciliary Beat Frequency (CBF) Assessment

Objective: To evaluate the potential ciliotoxicity of this compound formulations.

Protocol:

-

Cell Culture: Human nasal epithelial cells are cultured in an air-liquid interface model (e.g., MucilAir™) to form a differentiated, ciliated epithelium.

-

Formulation Application: The cultured cells are exposed to the this compound formulation.

-

Microscopy: A high-speed phase-contrast microscope is used to visualize and record the ciliary movement.

-

CBF Measurement: The recorded videos are analyzed using specialized software to determine the ciliary beat frequency (in Hz).

-

Cytotoxicity Assessment: Morphological, histological, and ultrastructural analyses are performed to assess any cellular damage.

Histological Analysis of Nasal Mucosa in Animal Models

Objective: To investigate the long-term structural changes in the nasal mucosa induced by this compound.

Protocol:

-

Animal Model: Rabbits are commonly used as their nasal anatomy is comparable to humans in some respects.

-

Drug Administration: Animals receive repeated intranasal doses of this compound over an extended period (e.g., 3 weeks). A control group receives no treatment.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and the nasal cavities are excised.

-

Histological Preparation: The nasal mucosal tissue is fixed, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin).

-

Microscopic Examination: A pathologist, blinded to the treatment groups, evaluates the tissue sections for changes in edema, congestion, inflammatory cell infiltration, nasociliary loss, and epithelial degeneration. These are often graded on a semi-quantitative scale.

Conclusion

This compound is a highly effective and rapid-acting nasal decongestant due to its potent alpha-adrenergic agonist activity, which leads to significant vasoconstriction of the nasal mucosal blood vessels. However, its use should be limited to the short term, as prolonged application can lead to adverse histological changes and the development of rhinitis medicamentosa. For drug development professionals, future research could focus on formulations that minimize these side effects, perhaps by incorporating agents that protect the nasal epithelium or by developing agonists with more targeted receptor subtype selectivity to reduce the incidence of receptor desensitization. A thorough understanding of the mechanisms and consequences outlined in this guide is essential for the safe and effective use and development of this compound and related compounds.

References

A Technical Guide to the Molecular Structure and Properties of Xylometazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylometazoline is a potent α-adrenergic agonist widely utilized as a topical nasal decongestant. This document provides a comprehensive technical overview of its molecular structure, physicochemical characteristics, spectroscopic profile, and pharmacological properties. Detailed experimental methodologies for its synthesis and analysis are presented, alongside a thorough examination of its mechanism of action through key signaling pathways. This guide is intended to serve as a core reference for researchers and professionals engaged in the study and development of imidazoline-based pharmaceutical agents.

Molecular Structure and Identification

This compound is an imidazoline derivative characterized by a substituted phenyl ring linked to a dihydro-imidazole moiety via a methylene bridge.[1] This structure is designed to mimic endogenous catecholamines like adrenaline, enabling it to act as a sympathomimetic agent.[1]

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Parameter | Value | Source(s) |

| IUPAC Name | 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole | [1][2] |

| CAS Number | 526-36-3 (this compound) | [2] |

| 1218-35-5 (this compound HCl) | ||

| Molecular Formula | C₁₆H₂₄N₂ | |

| Molecular Weight | 244.38 g/mol | |

| Monoisotopic Mass | 244.1939 Da |

Physicochemical Properties

The physicochemical properties of this compound and its commonly used hydrochloride salt are critical for its formulation, delivery, and pharmacokinetic profile. It is typically formulated as a hydrochloride salt to enhance its solubility and stability.

Table 2: Physicochemical Data for this compound and its Hydrochloride Salt

| Property | Value | Notes | Source(s) |

| Physical Form | Solid, white or almost white crystalline powder (HCl salt) | ||

| Melting Point | 131-133 °C | For this compound base | |

| Boiling Point | 394.2 °C at 760 mmHg | For this compound base | |

| pKa | 10.29 | Strongest Basic | |

| LogP | 3.78 - 4.68 | Octanol-water partition coefficient | |

| Solubility | This compound HCl: Freely soluble in water and ethanol. | ||

| This compound Base: Sparingly soluble in aqueous buffers. |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Key Observations | Source(s) |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to C-H, C=N, and aromatic C=C stretching and bending vibrations. Spectra are typically acquired using KBr pellet or ATR techniques. | |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, methylene bridge protons, imidazoline ring protons, and aliphatic protons of the tert-butyl and methyl groups. | |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is observed at m/z 245.201. Characteristic fragment ions include m/z 189.138 (loss of the imidazoline moiety) and m/z 230.177 (loss of a methyl group). | |

| UV-Vis Spectrophotometry | Absorption maxima are observed around 268 nm and 292 nm, which can be used for quantitative analysis using derivative spectroscopy. |

Pharmacology

Mechanism of Action

This compound is a direct-acting sympathomimetic agent with a high affinity for α-adrenergic receptors. Its primary therapeutic effect, nasal decongestion, is achieved through agonism at α-adrenergic receptors located on the vascular smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, which reduces blood flow, decreases swelling of the nasal lining, and alleviates congestion. This compound acts on both α₁ and α₂ receptor subtypes.

Signaling Pathways

The physiological effects of this compound are mediated by distinct G-protein coupled receptor (GPCR) signaling cascades upon binding to α₁ and α₂ adrenergic receptors.

α₁-Adrenergic Receptor Signaling: Activation of α₁ receptors, which are coupled to Gq proteins, initiates the phospholipase C (PLC) pathway. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions. The resulting increase in intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, leads to the contraction of vascular smooth muscle cells and subsequent vasoconstriction.

α₂-Adrenergic Receptor Signaling: Activation of α₂ receptors, which are coupled to inhibitory G-proteins (Gi), leads to the inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) from ATP. A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), which contributes to the overall vasoconstrictive effect and, in presynaptic neurons, inhibits the further release of norepinephrine, acting as a negative feedback mechanism.

Receptor Binding Affinity

This compound exhibits varying affinities for the different subtypes of α-adrenergic receptors. Its potency is highest at the α₂B-adrenoceptor subtype.

Table 4: Receptor Binding Affinity (IC₅₀) of this compound

| Receptor Subtype | IC₅₀ (μM) |

| α₁A | 0.08 |

| α₁B | 0.56 |

| α₁D | 0.45 |

| α₂A | 0.98 |

| α₂B | 1.8 |

| α₂C | 0.22 |

| Source: Data derived from radioligand binding assays. |

Experimental Methodologies

Synthesis of this compound Hydrochloride

The synthesis of this compound is typically a multi-step process starting from 1,3-dimethyl-5-tert-butylbenzene. The general pathway involves chloromethylation, cyanation to form a benzyl cyanide intermediate, cyclization with ethylenediamine to form the imidazoline ring, and finally, salification with hydrochloric acid to yield the stable, water-soluble salt.

Protocol Outline:

-

Chloromethylation: 1,3-dimethyl-5-tert-butylbenzene is reacted with a chloromethylating agent (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst like zinc chloride to produce 2,6-dimethyl-4-tert-butyl-benzylchloride.

-

Cyanation: The resulting benzylchloride is then reacted with sodium cyanide to substitute the chlorine atom with a cyanide group, yielding 2,6-dimethyl-4-tert-butyl-benzylcyanide.

-

Cyclization: The benzylcyanide intermediate is heated with ethylenediamine in the presence of a catalyst such as p-toluenesulfonic acid. This reaction forms the imidazoline ring, producing this compound base.

-

Salification and Purification: The crude this compound base is dissolved in an alcohol (e.g., methanol or ethanol), and concentrated hydrochloric acid is added. The mixture is then cooled to induce crystallization of this compound hydrochloride, which is subsequently filtered and dried.

Quantitative Analysis by RP-HPLC

A common method for the quantification of this compound hydrochloride in pharmaceutical formulations like nasal sprays is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol:

-

Instrumentation: HPLC system equipped with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), a PDA or UV detector, an autosampler, and a column oven.

-

Mobile Phase: A mixture of acetonitrile and an aqueous phosphate buffer (pH adjusted to 3.0), typically in a ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV detection at a wavelength of 220 nm.

-

Sample Preparation: The nasal spray solution is accurately weighed and diluted with water to a known volume to fall within the concentration range of the calibration curve.

-

Standard Preparation: A stock solution of this compound hydrochloride reference standard is prepared in water and serially diluted to create a calibration curve (e.g., 18-112 mg/L).

-

Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The concentration of this compound HCl in the sample is determined by comparing its peak area to the calibration curve generated from the standards. The typical retention time is approximately 1.5 minutes under these conditions.

Receptor Affinity Determination by Radioligand Binding Assay

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

Protocol Outline:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a specific human α-adrenergic receptor subtype (e.g., α₁A, α₂B). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-Rauwolscine for α₂ receptors), and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

-

Termination and Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with bound radioligand, while unbound radioligand passes through. The filters are washed multiple times with ice-cold buffer.

-

Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound's efficacy as a nasal decongestant is a direct result of its specific molecular structure, which allows for potent agonism at α-adrenergic receptors. Its physicochemical properties are well-suited for topical nasal formulations. A thorough understanding of its pharmacology, particularly the distinct α₁ and α₂ signaling pathways it activates, is crucial for appreciating its therapeutic effects and potential side effects. The analytical and synthetic methodologies detailed herein provide a robust framework for the quality control, analysis, and further development of this and related imidazoline compounds.

References

In-Vitro Antioxidant Properties of Xylometazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antioxidant properties of Xylometazoline, a widely used topical nasal decongestant. Emerging research has indicated that beyond its primary vasoconstrictive effects, this compound exhibits specific antioxidant activities that may contribute to its therapeutic efficacy in inflammatory conditions of the nasal mucosa. This document synthesizes the available scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of the methodologies employed to investigate these properties.

Summary of In-Vitro Antioxidant Activities

This compound has been evaluated for several key antioxidant properties in vitro. The primary findings indicate that its antioxidant action is selective, demonstrating a potent ability to scavenge hydroxyl radicals. However, it does not appear to inhibit lipid peroxidation. Furthermore, this compound has been shown to modulate the production of nitric oxide by inhibiting the induction of inducible nitric oxide synthase (iNOS).

Quantitative Data Summary

The following table summarizes the key quantitative findings from in-vitro studies on the antioxidant properties of this compound.

| Antioxidant Parameter | Assay | Result | Reference |

| Hydroxyl Radical Scavenging | Competition Kinetics | Second-order rate constant (ks) = 4.7 x 10¹⁰ M⁻¹ s⁻¹ | |

| Microsomal Lipid Peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) | No significant inhibition | |

| Nitric Oxide Synthase (NOS) Activity | Griess Assay & ³H-Citrulline Assay | Dose-dependent inhibition of iNOS activity (via inhibition of enzyme induction) | [1] |

| Direct Nitric Oxide Scavenging | Amperometric NO Sensor | No direct scavenging of NO detected | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's in-vitro antioxidant properties.

Hydroxyl Radical Scavenging Activity Assay

The ability of this compound to scavenge hydroxyl radicals (•OH) was determined using a competition kinetics method. This assay is based on the principle that the antioxidant and a detector molecule will compete for the hydroxyl radicals generated by a Fenton-like reaction.

Experimental Protocol:

-

Preparation of Reagents:

-

Phosphate buffer (50 mM, pH 7.4).

-

Deoxyribose (2.8 mM) in phosphate buffer.

-

Ferric chloride (FeCl₃) (100 µM) in distilled water.

-

Ethylenediaminetetraacetic acid (EDTA) (104 µM) in distilled water.

-

Hydrogen peroxide (H₂O₂) (1 mM) in distilled water.

-

Ascorbic acid (100 µM) in distilled water.

-

This compound solutions of varying concentrations.

-

Trichloroacetic acid (TCA) (2.8% w/v).

-

Thiobarbituric acid (TBA) (1% w/v) in 50 mM NaOH.

-

-

Reaction Mixture Preparation:

-

In a test tube, mix 0.5 ml of deoxyribose, 0.2 ml of premixed FeCl₃ and EDTA (1:1 v/v), and 0.2 ml of this compound solution.

-

Add 0.2 ml of H₂O₂ to the mixture.

-

Initiate the reaction by adding 0.2 ml of ascorbic acid.

-

-

Incubation:

-

Incubate the reaction mixture in a water bath at 37°C for 1 hour.

-

-

Color Development and Measurement:

-

Stop the reaction by adding 1 ml of TCA.

-

Add 1 ml of TBA solution.

-

Heat the mixture in a boiling water bath for 15 minutes to develop a pink chromogen.

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solution at 532 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of hydroxyl radical scavenging activity is calculated using the following formula:

-

Microsomal Lipid Peroxidation Assay (TBARS Method)

This assay determines the extent of lipid peroxidation in liver microsomes by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

Experimental Protocol:

-

Preparation of Liver Microsomes:

-

Homogenize fresh rat liver in ice-cold 0.1 M Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 9000 x g for 20 minutes at 4°C.

-

Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.

-

Resuspend the microsomal pellet in the same buffer.

-

-

Reaction Mixture Preparation:

-

The reaction mixture contains liver microsomes (approximately 0.5 mg of protein), 0.1 M Tris-HCl buffer (pH 7.4), and varying concentrations of this compound.

-

Initiate lipid peroxidation by adding a pro-oxidant, such as a mixture of ADP, FeCl₃, and NADPH.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15 or 30 minutes).

-

-

Measurement of TBARS:

-

Stop the reaction by adding a solution of TCA and TBA.

-

Heat the mixture in a boiling water bath for 15-20 minutes.

-

Cool the samples and centrifuge to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation:

-

The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹ cm⁻¹). The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without this compound.

-

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Activity

The effect of this compound on iNOS activity was assessed by measuring nitrite accumulation in the culture medium of stimulated macrophages using the Griess assay, and confirmed by the ³H-citrulline assay for NOS activity.

2.3.1. Griess Assay for Nitrite Determination

Experimental Protocol:

-

Cell Culture and Stimulation:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Induce iNOS expression by treating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of varying concentrations of this compound.

-

-

Sample Collection:

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

-

Griess Reaction:

-

In a new 96-well plate, mix 50 µl of the culture supernatant with 50 µl of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µl of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of nitrite production is then calculated.

-

2.3.2. ³H-Citrulline Assay for NOS Activity

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Experimental Protocol:

-

Preparation of Cell Lysates:

-

After stimulation as described for the Griess assay, wash the cells and lyse them in a suitable buffer containing protease inhibitors.

-

-

Enzyme Reaction:

-

The reaction mixture contains cell lysate, ³H-L-arginine, and necessary cofactors for NOS activity (e.g., NADPH, calmodulin, tetrahydrobiopterin).

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Separation of ³H-Citrulline:

-

Stop the reaction by adding a stop buffer.

-

Separate the radiolabeled L-citrulline from unreacted ³H-L-arginine using cation-exchange chromatography (e.g., Dowex AG 50W-X8 resin). L-arginine binds to the resin, while L-citrulline passes through.

-

-

Measurement:

-

Quantify the radioactivity of the eluted ³H-L-citrulline using a liquid scintillation counter.

-

-

Calculation:

-

The NOS activity is expressed as the amount of ³H-citrulline formed per unit of time per milligram of protein.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Caption: Workflow for the Hydroxyl Radical Scavenging Assay.

Caption: Workflow for the TBARS Assay for Lipid Peroxidation.

Caption: Workflow for iNOS Inhibition Assays.

Discussion and Future Directions

The in-vitro antioxidant properties of this compound, particularly its potent hydroxyl radical scavenging activity and its ability to inhibit the induction of iNOS, suggest a potential secondary therapeutic benefit in the management of nasal inflammation. Oxidative stress is a known contributor to the pathophysiology of rhinitis and sinusitis, and the ability of this compound to mitigate certain oxidative and inflammatory pathways warrants further investigation.

Future research should focus on elucidating the precise mechanism of hydroxyl radical scavenging by this compound. While the current evidence points to a direct chemical interaction, further studies could explore the structural features of the molecule responsible for this activity. Additionally, in-vivo studies are needed to confirm whether the in-vitro antioxidant effects of this compound translate to a clinically significant anti-inflammatory effect in the nasal mucosa. Understanding the full spectrum of this compound's pharmacological actions will provide a more complete picture of its therapeutic utility and may open new avenues for its application in respiratory medicine.

References

Xylometazoline's Binding Affinity for Adrenergic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of xylometazoline's binding affinity for various adrenergic receptor subtypes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies. This document delves into the quantitative binding data, detailed experimental methodologies, and the associated signaling pathways, offering a multi-faceted understanding of this compound's interaction with its molecular targets.

Introduction to this compound and Adrenergic Receptors